Molecular Weight Differentiation as a Determinant of Biophysical and Pharmacokinetic Profiles
The target compound (MW = 339.43 g/mol) possesses a molecular weight approximately 30 Da lower than its 2-methoxyphenyl (MW = 369.5) and 4-methoxyphenyl (MW = 369.5) analogs, attributable to the absence of a methoxy substituent on the terminal phenyl ring . This places it closer to the optimal range for oral bioavailability per Lipinski's Rule of Five (MW < 500 Da). The lower molecular weight, combined with a reduced topological polar surface area (tPSA, calculated from the loss of one ether oxygen), predicts improved passive membrane permeability and a potentially distinct pharmacokinetic profile compared to the methoxy-substituted analogs .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 339.43 |
| Comparator Or Baseline | 2-methoxyphenyl analog (CAS 1021206-00-7): 369.5; 4-methoxyphenyl analog (CAS 1021218-49-4): 369.5 |
| Quantified Difference | ≈ 30 Da lower (8.1% reduction) relative to methoxy-substituted analogs |
| Conditions | Calculated from molecular formula; MW sourced from Chemsrc and Chemenu vendor databases |
Why This Matters
Lower molecular weight within a congeneric series often correlates with improved solubility and permeability, making the target compound the preferred choice for in vitro ADME/T profiling as an unsubstituted baseline comparator.
- [1] Chemsrc. Comparative molecular weight data for CAS 1021218-50-7 (MW 339.4), CAS 1021206-00-7 (MW 369.5), and CAS 1021218-49-4 (MW 369.5). View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
